1-(2-Bromo-3,4-difluorophenyl)ethanone is a chemical compound with the molecular formula and a molecular weight of 235.03 g/mol. This compound is recognized for its unique substitution pattern, which includes a bromine atom and two fluorine atoms on a phenyl ring. It is primarily utilized in medicinal chemistry and material science due to its potential applications in synthesizing pharmaceutical compounds and developing new materials with specific electronic properties .
The compound is classified under organic halides, specifically as a bromo-substituted aromatic ketone. Its structure features a ketone functional group (ethanone) attached to a brominated and difluorinated phenyl ring. The compound is cataloged under the CAS number 936846-32-1, and it is available from various chemical suppliers .
The synthesis of 1-(2-Bromo-3,4-difluorophenyl)ethanone typically involves the bromination of 3,4-difluoroacetophenone. The reaction is conducted using bromine in the presence of a catalyst such as iron(III) bromide. Key parameters include:
The general procedure for synthesis can be summarized as follows:
The molecular structure of 1-(2-Bromo-3,4-difluorophenyl)ethanone can be represented by its SMILES notation: CC(=O)C1=CC=C(F)C(F)=C1Br
. This notation indicates the presence of:
The compound exhibits distinct structural features that influence its reactivity and properties:
1-(2-Bromo-3,4-difluorophenyl)ethanone undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various nucleophiles .
The mechanism of action for 1-(2-Bromo-3,4-difluorophenyl)ethanone primarily involves its interaction with biological targets through halogen bonding. Brominated and fluorinated compounds often exhibit unique binding properties that can alter the function of their targets.
Factors influencing its mechanism include:
Relevant data indicate that this compound has significant reactivity due to its halogen substituents, which can influence its behavior in various chemical environments .
1-(2-Bromo-3,4-difluorophenyl)ethanone has several important applications in scientific research:
This compound's unique chemical structure makes it valuable for exploring new therapeutic avenues and advancing material science research.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1